Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate

CAS No.: 67962-54-3

Cat. No.: VC18494155

Molecular Formula: C10H16N4O6S

Molecular Weight: 320.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67962-54-3 |

|---|---|

| Molecular Formula | C10H16N4O6S |

| Molecular Weight | 320.32 g/mol |

| IUPAC Name | 2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid |

| Standard InChI | InChI=1S/C10H14N4O2.H2O4S/c1-15-8-2-4-9(5-3-8)16-7-6-13-14-10(11)12;1-5(2,3)4/h2-6H,7H2,1H3,(H4,11,12,14);(H2,1,2,3,4)/b13-6+; |

| Standard InChI Key | SJKZJUPKTBZWLL-AWFSDRIXSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)OCC=NN=C(N)N.OS(=O)(=O)O |

Introduction

Structural and Nomenclature Analysis

IUPAC Nomenclature and Molecular Architecture

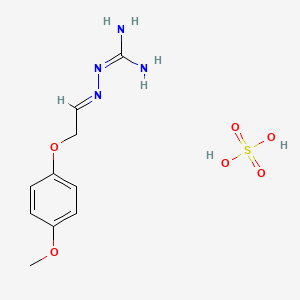

The systematic IUPAC name, 2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid, reflects its intricate architecture. The molecule comprises:

-

A guanidine core () linked to an ethylideneamino group ().

-

A 4-methoxyphenoxy substituent attached via an ethylidene bridge ().

-

A sulfate counterion () enhancing solubility and stability.

The stereochemistry is defined by the (E)-configuration of the ethylideneamino moiety, as indicated in the InChIKey SJKZJUPKTBZWLL-AWFSDRIXSA-N.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 67962-54-3 | |

| Molecular Formula | ||

| Molecular Weight | 320.32 g/mol | |

| SMILES (Isomeric) | COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O | |

| InChIKey | SJKZJUPKTBZWLL-AWFSDRIXSA-N |

Synthesis and Reaction Optimization

Condensation Reaction Mechanism

The synthesis typically involves a condensation reaction between a hydrazinecarboximidamide derivative and a carbonyl-containing precursor. For this compound, the reaction proceeds as follows:

-

Hydrazinecarboximidamide reacts with 2-(4-methoxyphenoxy)acetaldehyde under acidic or basic conditions.

-

The ethylidene bridge forms via dehydration, yielding the (E)-configured imine.

-

Sulfation is achieved through treatment with sulfuric acid, resulting in the final sulfate salt.

Critical Reaction Parameters:

-

Solvent: Methanol or ethanol for optimal solubility.

-

Temperature: 60–80°C to favor imine formation while minimizing side reactions.

-

Catalyst: Mild acids (e.g., acetic acid) or bases (e.g., triethylamine) to accelerate condensation.

Analytical Characterization Techniques

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

NMR reveals signals for the methoxy group ( 3.8 ppm), aromatic protons ( 6.8–7.2 ppm), and guanidine NH ( 6.5–7.0 ppm).

-

NMR confirms the ethylidene carbon ( 150–160 ppm) and sulfate sulfur environment.

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption at 1650 cm (C=N stretch) and 1240 cm (S=O stretch).

-

Mass Spectrometry and X-ray Diffraction

-

High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at 320.32 validates the molecular formula.

-

X-ray Crystallography: Resolves the (E)-configuration and hydrogen-bonding network with the sulfate ion.

Physicochemical Properties and Stability

Solubility and Thermal Behavior

-

Solubility: High solubility in polar solvents (water, DMSO) due to the sulfate group.

-

Melting Point: Estimated >200°C (decomposition observed before melting).

Stability Profile

-

pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in strongly alkaline media.

-

Light Sensitivity: Degrades under UV exposure, necessitating storage in amber containers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume